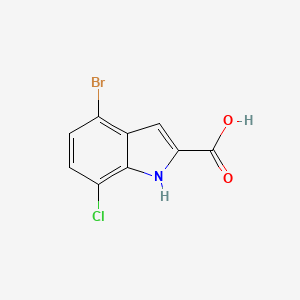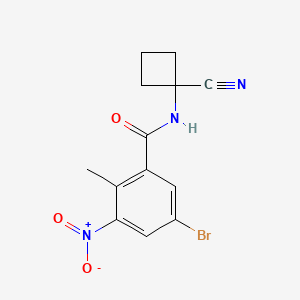
5-Bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide, also known as BAY 73-6691, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Reactivity
Research on compounds with similar structures or functional groups has revealed a variety of applications in organic synthesis and material science. For example, studies have shown that N-halo-nitrobenzamides, which share a resemblance in functional groups to the compound , can react with organic acids to form acyl or sulfonyl hypoiodites or hypobromites. These compounds readily add to double bonds under mild conditions, yielding trans-vic-halogeno esters, suggesting a potential use in the synthesis of complex organic molecules through halogenation and esterification processes (Goosen, Hoffmann, & Taljaard, 1994).
Crystal Engineering
The structural aspects of similar compounds have been explored in crystal engineering. For instance, molecular tapes mediated via strong hydrogen bonds and weak halogen interactions have been identified in complexes involving nitrobenzamide derivatives, demonstrating the potential of these compounds in designing new crystalline materials with desired properties (Saha, Nangia, & Jaskólski, 2005).
Antitumor Activity
Derivatives of nitrobenzamide, especially those involving halogen atoms, have been studied for their antitumor activity. The bioreductive properties of these compounds, leading to selective toxicity for hypoxic cells, highlight their potential as novel hypoxia-selective cytotoxins in cancer therapy (Palmer et al., 1995).
Novel Materials and Drug Design
The unique reactivity and structural properties of bromo-nitrobenzamide derivatives offer avenues for the development of novel materials and drug design. Their ability to undergo specific reactions under controlled conditions makes them valuable tools in synthetic chemistry and pharmaceutical research. For example, the synthesis and oxidant properties of novel compounds suggest their utility in understanding oxidative stress and designing antioxidants (Karatas et al., 2006).
properties
IUPAC Name |
5-bromo-N-(1-cyanocyclobutyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c1-8-10(5-9(14)6-11(8)17(19)20)12(18)16-13(7-15)3-2-4-13/h5-6H,2-4H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJOSFHGUVBRRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)NC2(CCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

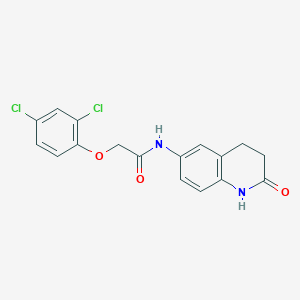
![2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B2354270.png)
![N-(2-furylmethyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2354273.png)

![2-(4-chlorophenoxy)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2354275.png)
![3-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-(2-chlorophenyl)urea](/img/structure/B2354277.png)
![2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2354278.png)
![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2354281.png)

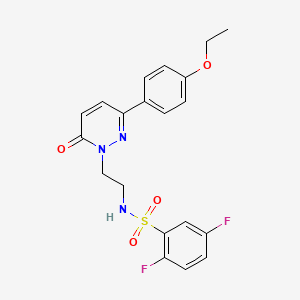
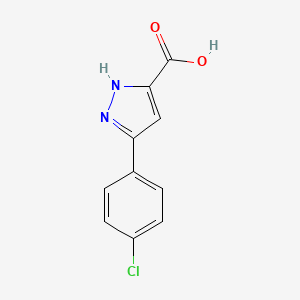
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2354289.png)

